3-Phenyl-2H-pyrano[2,3-B]quinolin-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
112584-02-8 |
|---|---|
Molecular Formula |
C18H11NO2 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
3-phenylpyrano[2,3-b]quinolin-2-one |
InChI |
InChI=1S/C18H11NO2/c20-18-15(12-6-2-1-3-7-12)11-14-10-13-8-4-5-9-16(13)19-17(14)21-18/h1-11H |
InChI Key |
ZILZXWUQWCOKEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC4=CC=CC=C4N=C3OC2=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Phenyl 2h Pyrano 2,3 B Quinolin 2 One and Its Analogs
Classical and Conventional Synthetic Routes
Traditional synthetic methods, characterized by stoichiometric reagents and often harsh reaction conditions, have long served as the foundation for constructing complex heterocyclic systems like pyrano[2,3-b]quinolin-2-ones. These routes include well-established named reactions and cyclocondensation strategies that build the target molecule step-by-step.
Perkin-type Reactions for 3-Phenyl-2H-pyrano[2,3-b]quinolin-2-ones
The Perkin reaction, a cornerstone of organic synthesis discovered by William Henry Perkin, provides a classic approach to α,β-unsaturated carboxylic acids. wikipedia.orgbyjus.com The reaction traditionally involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the corresponding acid which acts as a base catalyst. wikipedia.orglongdom.org
In the context of synthesizing 3-Phenyl-2H-pyrano[2,3-b]quinolin-2-one, a modified Perkin-type approach can be employed. The key precursors for this synthesis are:
A 3-formyl-2-quinolone derivative, which serves as the aromatic aldehyde component. This precursor exists in tautomeric equilibrium with 2-hydroxyquinoline-3-carbaldehyde.
Phenylacetic anhydride , which provides the atoms for the pyranone ring and the phenyl substituent at the 3-position.
An alkali salt of phenylacetic acid, such as sodium or potassium phenylacetate , which acts as the requisite base catalyst.
The reaction mechanism proceeds through the formation of a carbanion from the phenylacetic anhydride, facilitated by the base. byjus.com This carbanion then attacks the electrophilic carbonyl carbon of the 3-formyl-2-quinolone. Subsequent intramolecular cyclization via acyl transfer and dehydration ultimately leads to the formation of the fused pyranone ring, yielding the this compound structure. This classical method, while effective, often requires high temperatures and can result in moderate yields.
Cyclocondensation Approaches to Pyranoquinolinone Systems
Cyclocondensation reactions are a broad class of reactions where two or more molecules combine to form a ring, typically with the elimination of a small molecule like water or alcohol. Several such strategies have been developed for the synthesis of the pyrano[2,3-b]quinoline core.
One prominent approach involves the Knoevenagel condensation of a 3-formyl-2-quinolone with an active methylene (B1212753) compound, such as Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). researchgate.net This initial condensation forms a reactive olefin intermediate. Subsequent intramolecular cyclization and hydrolysis steps yield the pyrano[2,3-b]quinoline system. researchgate.net
Another strategy is based on the principles of electrocyclization. A conjugated 1-oxatriene intermediate, formed in situ, can undergo a 6π-electrocyclization to construct the pyran ring. nih.govbeilstein-journals.org This pathway is part of a domino reaction sequence that can be initiated by the condensation of a quinoline-based aldehyde with a suitable partner. nih.gov
The following table summarizes a selection of cyclocondensation approaches for related pyranoquinoline systems.
| Precursor 1 | Precursor 2 | Key Step | Resulting Scaffold | Reference |
|---|---|---|---|---|
| 3-Formyl-2-quinolone | Meldrum's Acid | Knoevenagel Condensation / Cyclization | Pyrano[2,3-b]quinoline | researchgate.net |
| 2-Chloroquinoline-3-carboxaldehyde | Grignard Reagent / Base | Nucleophilic Addition / Intramolecular Cyclization | Dihydro-2H-pyrano[2,3-b]quinoline | researchgate.net |
| 4H-Chromene-3-carbaldehyde | Cyclic 1,3-dicarbonyl | 6π-Electrocyclization | Pyrano[2,3-b]pyran | nih.govrsc.org |
Strategies Utilizing 3-Formyl-2-quinolones as Precursors
The versatility of 3-formyl-2-quinolones (also known as 2-oxo-1,2-dihydroquinoline-3-carbaldehydes) makes them a pivotal starting material for various synthetic routes to pyrano[2,3-b]quinolones. Their aldehyde functionality allows for a range of classical carbonyl reactions that can be harnessed to build the fused pyran ring.
A notable synthesis involves a three-step process starting from 2-chloro-3-formylquinolines, which are readily accessible from 3-formyl-2-quinolones. researchgate.net
Condensation: The 3-formyl-2-quinolone is first condensed with Meldrum's acid.
Alkylation: The resulting olefin intermediate is then alkylated.
Hydrolysis and Cyclization: The final target compound is obtained after hydrolysis. researchgate.net
Furthermore, diastereoisomers of 4-hydroxy-2-methyl-3,4-dihydro-2H-pyrano[2,3-b]quinolines have been synthesized starting from 2-chloroquinoline-3-carboxaldehydes. researchgate.net This multi-step process involves the formation of 1,3-diol intermediates, which then cyclize to form the dihydropyran ring fused to the quinoline (B57606) core. These dihydropyran derivatives can potentially be oxidized to the corresponding pyran-2-one.
Catalytic Synthesis Approaches for Pyranoquinolinones
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental friendliness. Both organocatalysis and transition metal catalysis have been explored for the construction of pyranoquinolinone scaffolds.
Organocatalytic Methods (e.g., L-Proline Catalysis)
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. L-proline, a naturally occurring amino acid, is a particularly effective and environmentally benign organocatalyst for many transformations, including the formation of pyran rings. rsc.orgnih.govnih.gov
L-proline often operates through a dual-activation mechanism. Its secondary amine can form a nucleophilic enamine intermediate with one reactant, while its carboxylic acid group can activate an electrophile (like an aldehyde) through hydrogen bonding. sid.ir This mechanism is central to its use in multicomponent reactions (MCRs) for synthesizing complex heterocyclic systems. nih.gov
While a direct L-proline-catalyzed synthesis of this compound is not extensively reported, the principles have been applied to analogous systems. For example, L-proline has been used to catalyze the synthesis of:
Pyrans and thiopyrans from aromatic aldehydes, malononitrile (B47326), and active methylene compounds. nih.govnih.gov
Pyrano[2,3-d]pyrimidinone derivatives in aqueous media. sid.ir
Thiopyrano[2,3-b]thiochromen-5-ones from 4-hydroxydithiocoumarins and cinnamaldehydes. rsc.org
A hypothetical L-proline catalyzed route to the target compound could involve a one-pot, three-component reaction between a 3-formyl-2-quinolone, a phenylacetic acid derivative, and another suitable reagent, proceeding through a domino Knoevenagel/Michael/cyclization sequence.
| Catalyst | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|
| L-Proline | Aromatic Aldehyde, Malononitrile, Active Methylene Ketone | Chiral Pyrans | Enantioselective, Multicomponent Reaction | nih.gov |
| L-Proline | Aldehyde, Malononitrile, Barbituric Acid | Pyrano[2,3-d]pyrimidinones | Aqueous media, Domino Reaction | sid.ir |
| L-Proline | 4-Hydroxydithiocoumarin, Cinnamaldehyde | Thiopyrano[2,3-b]thiochromen-5-ones | Mannich/Cyclization Sequence | rsc.org |
| L-Proline | Dimedone, Pyrazol-5-amine, Aryl Aldehyde | Pyrazolo[3,4-b]quinolines | Solvent-free, Enantioinduction | rsc.org |
Transition Metal Catalysis for Fused Systems (e.g., Pd/Cu-catalyzed reactions)
Transition metals, particularly palladium (Pd) and copper (Cu), are renowned for their ability to catalyze the formation of carbon-carbon and carbon-heteroatom bonds, making them invaluable for synthesizing complex fused rings.
While the direct cyclization to form the pyranone ring of the target molecule via Pd/Cu catalysis is not a common route, these metals are instrumental in synthesizing key precursors and in the functionalization of the pyranoquinolinone core. For instance, Pd-catalyzed reactions are widely used for the synthesis of the quinolin-2-one nucleus itself from various starting materials. organic-chemistry.org
More specifically, Pd/Cu catalytic systems have been employed in related transformations:
A Pd/Cu catalyzed carbonylation of α-aminoaryl-tethered alkylidenecyclopropanes has been developed for the synthesis of furoquinoline derivatives, which are structurally related to pyranoquinolines. rsc.org This reaction involves the cleavage of a C-C bond and the incorporation of a carbonyl group. rsc.org
Copper-catalyzed N-arylation of pre-formed pyranoquinolinones with boronic acids has been demonstrated as an effective method for derivatization, highlighting the compatibility of the heterocyclic core with transition metal catalysis. researchgate.net
These examples underscore the potential for developing novel transition metal-catalyzed pathways. A plausible, though not yet established, strategy could involve a palladium-catalyzed intramolecular cyclization of a suitably functionalized quinolone precursor, such as a 3-alkynyl-2-quinolone, to forge the pyranone ring.
Organic Base-Mediated Reactions (e.g., DMAP, TEA)
Organic bases such as 4-Dimethylaminopyridine (DMAP) and Triethylamine (B128534) (TEA) are instrumental in the synthesis of pyranoquinoline scaffolds. For instance, the synthesis of 4-[(1-methyl-1H-tetrazol-5-yl)amino]-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehyde and its regioisomer was successfully achieved using the more accessible TEA as a catalyst. nih.gov This reaction involved azomethines derived from 2-sulfanylquinoline-3-carbaldehyde and regioisomeric methyl-tetrazol-5-amines with 3-phenylpropyn-2-al, resulting in the formation of annulated heterocyclic compounds in good yields (66% and 67%). nih.gov
Similarly, a (3 + 4) cycloaddition reaction between sulfur-based pyridinium (B92312) 1,4-zwitterions and N-(o-chloromethyl)aryl amides to synthesize benzooxathiepines is enabled by the use of TEA as a base. mdpi.com These examples highlight the role of organic bases in facilitating key bond-forming steps in the construction of complex heterocyclic systems.
Catalyst-Free Conditions in Multicomponent Reactions
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step, and in some cases, these can proceed without a catalyst. researchgate.net A notable example is the microwave-assisted, catalyst-free, three-component synthesis of 2-anilinoquinolines from quinoline N-oxides and aryldiazonium salts in acetonitrile (B52724). nih.gov This method utilizes acetonitrile as a nitrogen source and proceeds via a formal [3 + 2] cycloaddition, forming two new C-N bonds. nih.gov In the case of 2-substituted quinolines, this reaction can lead to 3-hydroxyquinolines through a 1,3-shift of the oxygen atom. nih.gov
Cascade and Domino Reaction Strategies for Pyranoquinolone Scaffolds
Cascade and domino reactions are powerful tools in organic synthesis, allowing for the construction of complex polycyclic structures from simple starting materials in a single operation. mdpi.comnih.gov These reactions are characterized by their efficiency and atom economy. nih.gov
Thio-Michael/aza-Morita–Baylis–Hillman Tandem Processes for Related Compounds
A significant example of a tandem process is the synthesis of thiopyrano[2,3-b]quinoline derivatives. The reaction of 2-sulfanylquinoline-3-carbaldehyde with 3-phenylpropyn-2-al proceeds through a sequence of a thiol-Michael reaction followed by an (aza)-Morita–Baylis–Hillman reaction. nih.govnih.govresearchgate.netosi.lv This tandem approach has been successfully employed to synthesize various 4-substituted-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehydes. nih.govnih.govresearchgate.netosi.lv The process can be catalyzed by accessible bases like triethylamine. nih.gov Organocatalytic tandem Michael addition reactions have also proven effective for the enantioselective synthesis of functionalized thiochromenes. beilstein-journals.org
Intramolecular Cyclizations in Pyranoquinoline Synthesis
Intramolecular cyclization is a key step in the formation of the pyranoquinoline ring system. researchgate.net One approach involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. nih.govrsc.org Depending on the propargylic alcohol used, the reaction can proceed via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization to yield pyrano[3,2-c]quinolones. nih.govrsc.org Alternatively, a Friedel–Crafts-type alkylation and a 5-exo-dig ring closure can lead to furo[3,2-c]quinolones. nih.govrsc.org
Another strategy involves the Dieckmann cyclization, which is an intramolecular Claisen condensation of a diester to form a β-ketoester. youtube.com This method is a classic example of forming a cyclic structure through an intramolecular reaction where the nucleophile and electrophile are part of the same molecule. youtube.com Furthermore, N-chlorosuccinimide (NCS)-mediated intramolecular cyclization has been used to form the indolo[2,3-b]quinolone core structure, a key intermediate in the synthesis of natural products like perophoramidine. nih.gov
Green Chemistry Approaches in Pyranoquinolinone Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of quinoline and its derivatives to minimize environmental impact. nih.gov These approaches focus on using safer solvents, reducing reaction times, and employing catalyst-free or reusable catalyst systems. nih.govrasayanjournal.co.inresearchgate.net
A novel and green methodology has been developed for the synthesis of 3,4-dihydroquinolizin-2-one derivatives through the tandem reactions of penta-3,4-dien-2-ones with pyridine, quinoline, or isoquinoline (B145761) in aqueous ethanol (B145695) at room temperature. rsc.org This method features a simple work-up by precipitation and filtration, and the solvent can be recycled. rsc.org Furthermore, heating the reaction can lead to the dehydrogenation of the initial product by atmospheric oxygen to afford quinolizin-2-ones. rsc.org The use of water as a solvent is a key feature of eco-friendly synthesis, as it is a non-toxic and readily available alternative to hazardous organic solvents. nih.gov
Synthesis of Key Intermediates for Pyrano[2,3-b]quinolin-2-one Derivatives
The synthesis of pyrano[2,3-b]quinolin-2-one derivatives often relies on the preparation of key intermediates. One such intermediate is 2-chloro-3-formyl quinoline. nih.gov Treatment of these derivatives with acetic anhydride and sodium acetate (B1210297) yields the corresponding 2-oxo-pyrano(2,3-b)quinoline derivatives. nih.gov
Another important class of intermediates is pyrazole-chalcones. An efficient synthetic route from these chalcones leads to novel 6-aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-ones, which are analogues of 3-hydroxyflavone. mdpi.com Furthermore, 6-amino-3-methyl-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile serves as a versatile intermediate for the synthesis of other heterocyclic structures. mdpi.com The synthesis of various pyrano[3,2-c]quinoline analogues has been achieved through a one-pot multicomponent condensation of 2,4-dihydroxy-1-methylquinoline, malononitrile, and various aromatic aldehydes. nih.gov
The following table summarizes the key intermediates and their corresponding pyranoquinoline derivatives:
| Key Intermediate | Synthetic Method | Resulting Pyranoquinoline Derivative |
| 2-Chloro-3-formyl quinoline | Treatment with acetic anhydride and sodium acetate | 2-Oxo-pyrano(2,3-b)quinoline derivatives nih.gov |
| Pyrazole-chalcones | Claisen–Schmidt condensation followed by cyclization | 6-Aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-ones mdpi.com |
| 2,4-Dihydroxy-1-methylquinoline | One-pot multicomponent condensation with malononitrile and aromatic aldehydes | 2-Amino-6-methyl-5-oxo-4-sub(aryl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile nih.gov |
| 4-Hydroxy-1-methylquinolin-2(1H)-one | Acid-catalyzed tandem reaction with propargylic alcohols | Pyrano[3,2-c]quinolones nih.govrsc.org |
Chemical Reactivity and Derivatization Strategies of the Pyrano 2,3 B Quinolin 2 One Core
Functionalization of the Pyrano[2,3-b]quinolin-2-one Scaffold
The ability to introduce various functional groups onto the pyrano[2,3-b]quinolin-2-one framework is crucial for modulating its physicochemical and biological properties. Both the aromatic quinoline (B57606) and the pyrone ring offer opportunities for chemical modification.
Strategies for Substituent Introduction on Aromatic Moieties
The aromatic portion of the pyrano[2,3-b]quinolin-2-one system can be functionalized through various synthetic methodologies. These modifications are often aimed at exploring structure-activity relationships. For instance, a series of 2-amino-6-methyl-5-oxo-4-sub(aryl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile derivatives were synthesized via a one-pot multicomponent condensation. nih.gov This reaction involved 2,4-dihydroxy-1-methylquinoline, various substituted aromatic aldehydes, and malononitrile (B47326), demonstrating the feasibility of introducing a wide range of substituents on the aryl group at the C4 position. nih.gov The nature and position of these substituents have been shown to significantly influence the biological activity of the resulting compounds. nih.gov
Another approach involves the direct C-H functionalization of the quinolinone core. Palladium-catalyzed C-H functionalization reactions have been successfully employed to introduce various azoles at the 3-position of 3-bromoquinolin-2(1H)-ones, which are precursors to pyranoquinolinone systems. nih.gov This method provides a direct and efficient route to novel analogues.
Reactions Involving the Pyrone Ring (e.g., hydrolysis, oxidation)
The pyrone ring within the pyrano[2,3-b]quinolin-2-one scaffold is susceptible to various chemical transformations. For instance, the Vilsmeier-Haack reaction can be used to introduce a formyl group onto the pyrone ring, creating a carboxaldehyde derivative. Specifically, 6-butyl-pyrano[3,2-c]quinolinone can be formylated to produce 6-butyl-4-chloro-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinoline-3-carbaldehyde. rsc.org This aldehyde then serves as a versatile intermediate for further derivatization, such as the formation of Schiff bases. rsc.org
Synthesis of Fused Heterocyclic Systems from Pyrano[2,3-b]quinolin-2-one Derivatives
The pyrano[2,3-b]quinolin-2-one core can serve as a building block for the construction of more complex, fused heterocyclic systems. These larger, polycyclic structures are of interest due to their potential for novel biological activities.
One strategy involves the reaction of 4-hydroxy-quinolin-2-ones with various reagents to build additional rings. For example, reacting 6,7-disubstituted-4-hydroxy-quinolin-2-ones with 2,3-dichloropyrazine (B116531) in the presence of triethylamine (B128534) in DMF leads to the formation of pyrazino[2′,3′:4,5]furo[3,2-c]quinolin-6(5H)-ones. mdpi.com Similarly, reaction with diethyl acetylenedicarboxylate (B1228247) can yield pyrano[3,2-c]quinoline-4-carboxylates. mdpi.com
Furthermore, domino reactions of 4-alkynyl-3-bromoquinolin-2(1H)-ones, which are precursors to the pyranoquinolinone system, can be used to synthesize fused systems. A palladium-catalyzed domino reaction with amines leads to highly functionalized 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones. acs.org Alternatively, a sequential nucleophilic aromatic substitution followed by a 5-endo-dig cyclization with sodium sulfide (B99878) affords thieno[2,3-c]quinolin-4(5H)-one derivatives. acs.org The development of such fused tetracyclic quinolines is an active area of research due to their wide-ranging pharmacological properties. nih.gov
Preparation of Pyranoquinolinone-Based Conjugates and Hybrid Molecules (e.g., Schiff Bases)
The chemical reactivity of the pyrano[2,3-b]quinolin-2-one scaffold allows for its incorporation into larger molecular architectures, such as conjugates and hybrid molecules. This approach aims to combine the pharmacophoric features of the pyranoquinolinone core with other bioactive moieties to create synergistic effects or novel activities.
A prominent example is the synthesis of Schiff bases. The introduction of an amino group onto the pyrano[2,3-b]quinolin-2-one skeleton, for instance at the 3-position, provides a handle for condensation with various aldehydes to form Schiff base derivatives. researchgate.net For example, 3-amino-2H-pyrano(2,3-b)quinolin-2-ones can be reacted with substituted aryl aldehydes to yield the corresponding Schiff bases. researchgate.net
More complex hybrid molecules can also be constructed. For instance, carboxaldehyde derivatives of pyranoquinolinone, such as 6-butyl-4-chloro-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinoline-3-carbaldehyde, can be condensed with chitosan (B1678972) to form novel chitosan-based Schiff bases. rsc.org These hybrid materials can be further modified, for example, by grafting them onto silver nanoparticles. rsc.org The synthesis of hybrid molecules containing pyrazoline and hydroquinone (B1673460) moieties linked to a chalcone (B49325) scaffold has also been reported, showcasing the versatility of combining different pharmacophores. mdpi.com
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-Phenyl-2H-pyrano[2,3-b]quinolin-2-one and its derivatives. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. For the parent compound, 3-Phenyl-2H-pyrano[3,2-c]quinolin-2-one, characteristic signals are observed for the aromatic protons of the quinoline (B57606) and phenyl rings, as well as the vinylic proton of the pyranone ring. researchgate.net For instance, in a related series of pyrano[3,2-c]quinolones, the proton on the C-4 of the pyranone ring typically appears as a singlet in the downfield region. researchgate.net The protons of the quinoline ring system exhibit complex splitting patterns due to spin-spin coupling, providing valuable information about their relative positions. researchgate.net
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal. The carbonyl carbon of the pyranone ring is typically observed at a downfield chemical shift, a characteristic feature for this functional group. rsc.org Aromatic carbons from both the quinoline and phenyl moieties resonate in the typical aromatic region. rsc.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon signals. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for Related Pyranoquinoline Structures interactive_table
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| 3-(p-Tolyl)quinolin-2(1H)-one | 11.94 (s, 1H), 8.07 (s, 1H), 7.73–7.67 (m, 3H), 7.51–7.47 (m, 1H), 7.34 (d, J = 8.2 Hz, 1H), 7.25–7.17 (m, 3H), 2.35 (s, 3H) | 161.6, 138.7, 137.6, 137.5, 133.8, 131.9, 130.5, 129.0, 128.5, 122.3, 120.1, 115.1, 21.3 | rsc.org |
| 3-(3-Chlorophenyl)quinolin-2(1H)-one | 12.03 (s, 1H), 8.10–8.06 (m, 2H), 7.85 (d, J = 8.1 Hz, 1H), 7.79–7.75 (m, 1H), 7.62–7.58 (m, 1H), 7.52 (s, 1H), 7.43 (s, 3H) | 161.2, 139.0, 138.9, 138.7, 133.1, 131.1, 130.3, 130.2, 128.8, 128.1, 127.7, 122.5, 119.9, 115.2 | rsc.org |
| 3-(Thiophen-2-yl)quinolin-2(1H)-one | 12.20 (s, 1H), 8.52 (s, 1H), 7.89 (d, J = 3.7 Hz, 1H), 7.74 (d, J = 7.2 Hz, 1H), 7.61 (d, J = 5.0 Hz, 1H), 7.52–7.48 (m, 1H), 7.38 (d, J = 8.1 Hz, 1H), 7.23–7.20 (m, 1H), 7.17–7.15 (m, 1H) | 160.5, 137.9, 136.9, 133.5, 130.5, 128.8, 128.4, 127.1, 125.6, 125.2, 122.7, 119.9, 115.4 | rsc.org |
| (Z)-2-Benzylidene-5-methyl-3-phenyl-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one | 8.00 (dd, J = 7.9, 1.4 Hz, 1H), 7.75–7.56 (m, 3H), 7.46–7.29 (m, 8H) | Not specified | nih.gov |
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum reveals key vibrational frequencies that confirm its structural features.
A prominent absorption band is observed for the carbonyl (C=O) stretching vibration of the pyranone ring, typically in the range of 1640-1680 cm⁻¹. rsc.orgrsc.org The exact position of this band can be influenced by the electronic environment and conjugation within the molecule. The IR spectra of related quinolinone derivatives consistently show strong carbonyl absorption in this region. rsc.org
Other significant absorptions include those for C=C stretching vibrations of the aromatic quinoline and phenyl rings, as well as C-O stretching vibrations associated with the pyranone ring. The N-H stretching vibration of the quinoline ring, if present in related structures, would appear as a broader band at higher wavenumbers. rsc.org
Table 2: Key IR Absorption Frequencies for Related Quinolone Structures interactive_table
| Compound | Key IR Absorption Bands (cm⁻¹) | Reference |
|---|---|---|
| 3-(p-Tolyl)quinolin-2(1H)-one | 2939, 1648 | rsc.org |
| 3-(3-Chlorophenyl)quinolin-2(1H)-one | 2940, 1643 | rsc.org |
| 3-(Naphthalen-2-yl)quinolin-2(1H)-one | 3000, 1642 | rsc.org |
| 3-(Thiophen-2-yl)quinolin-2(1H)-one | 2932, 1642 | rsc.org |
| (6-Methoxy-2-phenylquinolin-3-yl)(phenyl)methanone | 1663 (C=O) | rsc.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS, ESI-MS)
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.
Techniques such as Electrospray Ionization (ESI-MS) are commonly used to ionize the molecule, typically forming a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. rsc.orgnih.gov The mass-to-charge ratio (m/z) of these ions is then measured.
Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. nih.govscielo.br By inducing fragmentation of the parent ion, characteristic fragment ions are produced, which provide valuable structural information and help to confirm the connectivity of the different ring systems within the molecule. For instance, in related fused N-heterocycles, fragmentation often occurs at the linkages between the ring systems, providing clear evidence of the molecular structure. nih.gov
Table 3: Mass Spectrometry Data for Related Quinolone Structures interactive_table
| Compound | Ionization Method | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| 3-(p-Tolyl)quinolin-2(1H)-one | ESI-TOF | [M+Na]⁺ 258.0895 | 258.0902 | rsc.org |
| 3-(3-Chlorophenyl)quinolin-2(1H)-one | ESI-TOF | [M+Na]⁺ 278.0349 | 278.0345 | rsc.org |
| 3-(Naphthalen-2-yl)quinolin-2(1H)-one | ESI-TOF | [M+H]⁺ 272.1075 | 272.1070 | rsc.org |
| 3-(Thiophen-2-yl)quinolin-2(1H)-one | ESI-TOF | [M+Na]⁺ 250.0303 | 250.0308 | rsc.org |
X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination
For related heterocyclic systems like pyrazolo[3,4-b]quinolines, XRD studies have revealed important details about the planarity of the fused ring systems and the dihedral angles between different aromatic rings. nih.gov In the crystal lattice, molecules can be linked by various intermolecular interactions such as hydrogen bonds and π–π stacking interactions, which influence the packing of the molecules in the solid state. nih.govnih.gov These interactions are crucial for understanding the material's physical properties.
Table 4: Crystallographic Data for a Related Fused Quinoline Derivative interactive_table
| Parameter | 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline | Reference |
|---|---|---|
| Chemical Formula | C₁₇H₁₂ClN₃ | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| Key Structural Feature | Dihedral angle between pyrazole (B372694) and methylated phenyl ring is 54.25 (9)° | nih.gov |
| Intermolecular Interactions | C—H⋯N hydrogen bonds, π–π stacking interactions | nih.gov |
Thermal Analysis Techniques (TGA, DSC) in Material Characterization
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to characterize the thermal stability and phase behavior of this compound.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis provides information about the thermal stability and decomposition temperature of the compound. For many organic heterocyclic compounds, TGA reveals stability up to high temperatures, often exceeding 300°C, which is a desirable characteristic for materials used in various applications. mdpi.comresearchgate.net The TGA curve shows the temperature at which significant weight loss occurs, indicating the onset of thermal decomposition. researchgate.netnih.gov
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to determine melting points, glass transitions, and other phase transitions. mdpi.com The DSC thermogram of a crystalline solid will show a sharp endothermic peak corresponding to its melting point. nih.gov For some organic materials, a glass transition may also be observed, which is important for understanding their amorphous or semi-crystalline nature. mdpi.com
Table 5: Thermal Analysis Data for Related Heterocyclic Compounds interactive_table
| Compound/Material Class | Technique | Key Findings | Reference |
|---|---|---|---|
| Pyrazoloquinoline Derivatives | TGA | Degradation temperature above 300°C | mdpi.com |
| Pyrazoloquinoline Derivatives | DSC | Melting range from 160°C to nearly 210°C | mdpi.com |
| Linear Oligofluorene-BODIPYs | TGA | Stable at temperatures up to ca. 400°C | researchgate.net |
| Nitroxoline | DSC | Sharp endothermic peak at 182°C (melting point) | nih.gov |
| Nitroxoline | TGA | Gradual weight loss from 129°C indicating sublimation | nih.gov |
Computational Chemistry and Mechanistic Investigations
Reaction Mechanism Elucidation and Plausible Pathways
The synthesis of 3-Phenyl-2H-pyrano[2,3-b]quinolin-2-one can be achieved through various synthetic routes, with the Perkin reaction being a notable method. researchgate.net This reaction typically involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640). In the context of the target molecule, a plausible pathway involves the reaction of a 3-formyl-2-quinolone derivative with the sodium salt of phenylacetic acid. researchgate.net
Another potential synthetic route for related pyrano[3,2-c]quinoline structures involves a one-pot multicomponent condensation. nih.gov A proposed mechanism for such a reaction begins with a base-catalyzed Knoevenagel condensation between an aromatic aldehyde and a compound with an active methylene (B1212753) group, like malononitrile (B47326). nih.gov The resulting intermediate then undergoes a Michael addition with a hydroxyquinoline, followed by intramolecular cyclization to yield the pyranoquinoline core. nih.gov While this specific example leads to a different substitution pattern, the underlying principles of sequential condensation and cyclization reactions are fundamental to the formation of this class of heterocyclic compounds.
For the synthesis of similar pyrano[3,2-c]quinolones from 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols, a proposed acid-catalyzed tandem reaction mechanism involves the formation of a propargylic carbocation. nih.gov This cation is in equilibrium with an allenic intermediate, which then undergoes a Friedel–Crafts-type reaction followed by a 6-endo-dig cyclization to form the final pyran-fused quinolone product. nih.gov
These examples from related systems illustrate the common mechanistic themes in the synthesis of pyranoquinolones, involving key steps such as condensation, Michael addition, and cyclization, which are likely to be relevant in the specific synthesis of this compound.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are essential for understanding the electronic structure and reactivity of molecules like this compound. These studies provide insights into the molecule's geometry, stability, and orbital energies.
DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For heterocyclic systems like pyranoquinolines, DFT methods such as B3LYP with a suitable basis set (e.g., 6-31G++(d,p) or 6-311G(d,p)) are commonly employed to predict bond lengths, bond angles, and dihedral angles. mdpi.comnih.gov For the related phenyl quinoline-2-carboxylate, DFT calculations have been used to determine the dihedral angle between the quinoline (B57606) and phenyl rings, which is a key structural feature. mdpi.com
The electronic structure analysis reveals how electrons are distributed within the molecule. This information is crucial for understanding the molecule's reactivity and spectroscopic properties. In studies of related quinoline derivatives, DFT has been used to calculate the distribution of electron density and the dipole moment, which influences the molecule's polarity and solubility. scirp.org
Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. mdpi.com
For various pyrano[2,3-c]pyrazole and isoquinoline (B145761) derivatives, DFT calculations have been used to determine the HOMO and LUMO energies and visualize their spatial distribution. mdpi.comnih.gov In these systems, the HOMO is often localized over the more electron-rich portions of the molecule, while the LUMO is distributed over the electron-deficient regions. mdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity and polarizability. mdpi.com For instance, in a study of pyrano[2,3-c]pyrazole derivatives, a small energy gap was correlated with significant biological activity. mdpi.com Similar analyses for this compound would be expected to show the HOMO distributed on the phenyl and quinoline rings, with the LUMO also delocalized across the conjugated system, and the energy gap would provide insights into its potential reactivity.
Table 1: Representative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies for a Related Pyrano[2,3-c]pyrazole Derivative
| Parameter | Formula | Value (eV) |
| EHOMO | - | - |
| ELUMO | - | - |
| Energy Gap (Egap) | ELUMO - EHOMO | 0.1195 mdpi.com |
Note: The values presented are for a representative compound from a study on pyrano[2,3-c]pyrazole derivatives and are illustrative of the types of parameters obtained from such calculations. mdpi.com
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is crucial in drug discovery for estimating the binding affinity and understanding the nature of the interactions between the ligand and the active site of the receptor.
Molecular docking simulations calculate a scoring function, often expressed as a binding affinity (e.g., in kcal/mol), to estimate the strength of the ligand-receptor interaction. A more negative binding affinity suggests a more stable and favorable interaction. In studies of 2H-thiopyrano[2,3-b]quinoline derivatives, which are structurally analogous to the title compound, molecular docking was used to predict their binding affinities against the CB1a protein. nih.govresearchgate.net The calculated binding affinities for these derivatives ranged from -5.3 to -6.1 kcal/mol, indicating potentially good binding to the target protein. nih.gov It is reasonable to anticipate that this compound would exhibit similar binding affinities when docked with relevant biological targets.
Table 2: Predicted Binding Affinities of Structurally Related Thiopyrano[2,3-b]quinoline Derivatives against CB1a Protein
| Compound | Binding Affinity (kcal/mol) |
| Derivative 1 | -5.3 nih.gov |
| Derivative 2 | -5.5 nih.gov |
| Derivative 3 | -5.8 nih.gov |
| Derivative 4 | -6.1 nih.gov |
Source: Data from a molecular docking study on 2H-thiopyrano[2,3-b]quinoline derivatives. nih.gov
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For 2H-thiopyrano[2,3-b]quinoline derivatives, docking studies have identified key amino acid residues involved in hydrogen bonding and other residual interactions. nih.gov For example, interactions with amino acid residues such as PHE, TRP, LYS, and GLU were observed. nih.gov The analysis of these interactions is critical for understanding the basis of molecular recognition and for the rational design of more potent and selective inhibitors. A similar analysis for this compound would identify the key residues in a target protein's binding site that are crucial for its binding and potential biological activity.
Conformational Analysis and Energy Landscapes
Detailed computational studies focusing specifically on the conformational analysis and energy landscape of this compound are not extensively available in the current body of scientific literature. However, by applying fundamental principles of stereochemistry and drawing analogies from computational analyses of structurally related phenyl-substituted heterocyclic systems, a qualitative understanding of its conformational preferences can be established.
The primary determinant of the conformational landscape of this molecule is the rotational freedom of the C-C single bond connecting the phenyl group to the C3 position of the pyranone ring. This rotation is characterized by the dihedral angle between the plane of the phenyl ring and the plane of the pyrano[2,3-b]quinolin-2-one core.
The energy of the molecule will vary as this bond rotates, creating an energy landscape with distinct minima (stable conformers) and maxima (transition states). The most stable conformations are those that minimize steric hindrance between the phenyl group and the adjacent atoms on the pyranone ring. Conversely, conformations with significant steric clashes will be energetically unfavorable.
Computational studies on similar systems, such as 4- and 5-phenylpyrid-2(1H)-one, have shown that the rotational barriers for the phenyl substituent are relatively low, on the order of a few kcal/mol. researchgate.net For N-benzhydrylformamides, the calculated rotational barrier for a phenyl group was found to be around 3.06 kcal/mol. mdpi.com These findings suggest that for this compound, interconversion between different rotational conformers is likely to be rapid at room temperature.
The key dihedral angle for the conformational analysis of this compound is defined by the atoms C2-C3-C1'-C2' (where C1' and C2' are atoms of the phenyl ring). The planarity or non-planarity of the molecule is dictated by this angle.
Table 1: Predicted Conformational Features of this compound
| Dihedral Angle (C2-C3-C1'-C2') | Expected Relative Energy | Description |
| ~0° and ~180° | High | These planar conformations would lead to significant steric hindrance between the ortho-hydrogens of the phenyl ring and the carbonyl oxygen at C2 and the hydrogen at C4 of the pyranone ring. These are expected to be high-energy transition states. |
| ~45-60° and ~120-135° | Low | Non-planar, staggered conformations where the phenyl ring is twisted out of the plane of the pyrano-quinolinone core would minimize steric repulsion. These are predicted to be the low-energy, most stable conformers. |
It is important to note that the actual values for the energy minima and rotational barriers would require specific and detailed quantum mechanical calculations, such as Density Functional Theory (DFT) studies, which have been successfully applied to understand the conformational preferences of various heterocyclic compounds. beilstein-journals.orgchemrxiv.org Such studies would provide a quantitative energy profile for the rotation of the phenyl group and confirm the precise dihedral angles of the most stable conformers.
Structure Activity Relationship Sar Studies of Pyrano 2,3 B Quinolin 2 One Derivatives
Impact of Substituent Nature and Positional Isomerism on Activity Profiles
The biological activity of pyrano[2,3-b]quinolin-2-one derivatives is significantly influenced by the nature and position of substituents on the core structure. Research has demonstrated that both electron-donating and electron-withdrawing groups, as well as their placement on the aromatic rings, can dramatically alter the pharmacological profile of these compounds.
For the related pyrano[3,2-c]quinolone scaffold, the substitution on the aryl ring at the C4 position has been identified as a crucial determinant for both anti-inflammatory and anticancer activities. nih.gov Specifically, the presence of substituents at the 3-position of this C4-aryl ring appears to be particularly important for inhibiting TNF-α and IL-6, key mediators in inflammation and cancer. nih.gov This suggests that the steric and electronic properties of substituents at this specific location play a key role in the molecule's interaction with its biological targets. The diversity in activity is further highlighted by the observation that electron-withdrawing, electron-donating, and sterically bulky groups can all modulate the anti-inflammatory and anticancer effects. nih.gov
In a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, which share structural similarities with the pyranoquinolone core, the electronic effects of substituents on the phenyl ring were found to be critical for their inhibitory activity against the FOXM1 protein. nih.gov This underscores the principle that the electronic landscape of the molecule is a key factor in its biological function. Furthermore, studies on fluoroquinolone analogs have shown that the chemical nature of the heterocycle attached at the C-7 position of the quinolone ring influences the antimicrobial spectrum. nih.gov For instance, analogs with fused rings at this position exhibited potent activity against both Gram-positive and Gram-negative bacteria. nih.gov
Rational Design Principles Derived from SAR Insights
The insights gained from SAR studies have paved the way for the rational design of novel pyrano[2,3-b]quinolin-2-one derivatives with enhanced biological activities. A key principle that has emerged is the targeted modification of specific positions on the heterocyclic scaffold to optimize interactions with biological targets.
Molecular docking studies have been instrumental in understanding the binding modes of these compounds and have helped to rationalize the observed SAR trends. For example, docking studies with EGFR have provided valuable information on the binding interactions of pyrano[3,2-c]quinolone derivatives, guiding further structural modifications. researchgate.net The use of computer-aided drug design (CADD) techniques, such as molecular docking, has been highlighted as a time and cost-effective strategy in the design of new quinolone-based molecules. nih.gov
The concept of structural simplification of complex natural products has also been a guiding principle in the design of new bioactive compounds. By identifying the key pharmacophoric elements of natural alkaloids containing pyrano[3,2-c]pyridone and pyrano[3,2-c]quinolone scaffolds, it has been possible to design and synthesize simpler analogs with potent antiproliferative and apoptosis-inducing properties. nih.gov This approach focuses on retaining the essential structural features responsible for biological activity while reducing synthetic complexity.
Furthermore, the design of hybrid molecules, which combine the pyranoquinolone scaffold with other bioactive moieties, represents another rational design strategy. This approach aims to leverage the known activities of different pharmacophores to create new chemical entities with improved or novel therapeutic properties. researchgate.net
Comparative SAR Analysis with Related Pyranoquinolone Isomers and Analogs
A comparative analysis of the SAR of pyrano[2,3-b]quinolin-2-one with its isomers and related analogs provides a broader understanding of the structural requirements for activity. Different isomers of the pyranoquinolone scaffold, such as pyrano[3,2-c]quinolone, exhibit distinct biological profiles, emphasizing the importance of the fusion pattern of the heterocyclic rings.
Pyrano[3,2-c]quinolone derivatives have been extensively studied for their anticancer and anti-inflammatory activities. nih.govnih.gov These compounds are structurally related to numerous medicinally important alkaloids. researchgate.net The SAR of these compounds has revealed that the nature of the substituent at the C4-aryl ring is a critical determinant of their biological effects. nih.gov
In comparison, fluoroquinolone analogs, which feature a quinolone core, have been a subject of SAR studies to enhance their antimicrobial properties. nih.gov These studies have shown that modifications at the C-7 position of the quinolone ring are crucial for expanding their spectrum of activity. nih.gov The introduction of different amino heterocycles at this position has been a key strategy in developing new fluoroquinolone derivatives with improved efficacy. nih.gov
The pyranopyrazole scaffold, another related heterocyclic system, has also been investigated for its biological activities. mdpi.commdpi.com SAR studies on pyranopyrazole derivatives have identified compounds with potent antiviral and other pharmacological properties. mdpi.com These comparative analyses across different but related heterocyclic systems help in identifying common structural motifs and substitution patterns that are consistently associated with specific biological activities.
Correlation between Molecular Structure and Observed Biological Potency
A strong correlation exists between the molecular structure of pyrano[2,3-b]quinolin-2-one derivatives and their observed biological potency. This relationship is often quantified through parameters such as IC50 values, which measure the concentration of a compound required to inhibit a specific biological process by 50%.
In a study of pyrano[3,2-c]quinolone analogs, several compounds (4c, 4f, 4i, and 4j) were identified as the most active candidates against both inflammatory and cancer targets. nih.gov The SAR for this series suggested that a 3-substitution on the aryl ring at the C4 position is a key feature for potent TNF-α and IL-6 inhibition and anticancer activity. nih.gov This direct correlation allows for the prioritization of certain structural motifs in future drug discovery efforts.
For a series of 3-(heteroaryl)quinolin-2(1H)-ones, specific compounds (3b, 3h, 3e, and 4e) demonstrated the ability to decrease cell viability in PC-3 cancer cells. nih.gov Further investigation identified compounds 3b (IC50 = 28 µM) and 4e as being particularly effective, inducing a significant decrease in the CDK-1 client protein and stabilizing Hsp90 and Hsp70 levels without triggering a heat shock response. nih.gov
The antiproliferative activity of thieno[2,3-b]pyridine (B153569) derivatives was also found to correlate with their ability to inhibit FOXM1. nih.gov Compounds that showed potent FOXM1 inhibition in Western blot assays also exhibited significant anti-proliferative activity, with IC50 values comparable to the reference compound. nih.gov This demonstrates a clear link between the molecular-level inhibition of a specific target and the cellular-level outcome.
The following table presents a selection of pyranoquinolone derivatives and their reported biological activities, illustrating the correlation between structure and potency.
| Compound ID | Scaffold | Substitution | Biological Activity | Potency (IC50) |
| 3b | 3-(Heteroaryl)quinolin-2(1H)-one | - | Decrease in PC-3 cell viability | 28 µM |
| 4e | 3-(Heteroaryl)quinolin-2(1H)-one | - | Decrease in PC-3 cell viability | - |
| 4c, 4f, 4i, 4j | Pyrano[3,2-c]quinolone | 3-substitution on C4-aryl ring | Anti-inflammatory, Anticancer | - |
Future Research Directions and Perspectives
Development of Innovative and Sustainable Synthetic Methodologies
The synthesis of pyrano[2,3-b]quinolines, including the 3-phenyl derivative, has traditionally relied on established methods such as the Perkin reaction. researchgate.netlongdom.orglongdom.orgbyjus.com This reaction involves the condensation of an aromatic aldehyde, in this case, a 3-formyl-2-quinolone derivative, with the sodium salt of phenylacetic acid. researchgate.net While effective, future research is geared towards the development of more sustainable and efficient synthetic protocols.
Modern synthetic chemistry emphasizes the principles of green chemistry, focusing on atom economy, reduced waste, and the use of environmentally benign reagents and catalysts. One promising avenue is the development of one-pot multicomponent reactions. bohrium.comresearchgate.netnih.gov These reactions allow for the construction of complex molecules like 3-Phenyl-2H-pyrano[2,3-b]quinolin-2-one from simple, readily available starting materials in a single synthetic operation, minimizing purification steps and solvent usage. For instance, a one-pot, three-component reaction of a 2-chloroquinoline-3-carbaldehyde, a Wittig reagent, and an active methylene (B1212753) compound has been shown to produce functionalized pyrano[2,3-b]quinolines in excellent yields under mild conditions. bohrium.comresearchgate.net
Furthermore, the exploration of novel catalytic systems is a key area of future research. This includes the use of magnetic nanoparticles functionalized with biocatalysts, such as arginine, to facilitate cascade reactions for the synthesis of related thiopyrano[2,3-b]quinolines under green conditions. mdpi.com Adapting such catalytic systems for the synthesis of their oxo-analogs like this compound could offer significant advantages in terms of catalyst recyclability and sustainability.
Advanced Structural and Spectroscopic Characterization Techniques
A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its behavior and designing new applications. While standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental for routine characterization, future research will increasingly rely on more advanced techniques to gain deeper insights. nih.govbeilstein-journals.orgresearchgate.netyoutube.comyoutube.com
High-resolution NMR techniques, including two-dimensional methods like COSY, HSQC, and HMBC, will be instrumental in unambiguously assigning all proton and carbon signals, especially for more complex, substituted analogs. mdpi.com Solid-state NMR could also provide valuable information about the compound's structure and packing in the solid state.
In addition to standard characterization, photophysical studies are of growing importance. The investigation of absorption and emission spectra can reveal the photoluminescent properties of these compounds. mdpi.comresearchgate.netmdpi.com Techniques such as fluorescence spectroscopy, including the determination of quantum yields and Stokes shifts, will be essential for evaluating their potential in applications like organic light-emitting diodes (OLEDs). dergipark.org.trresearchgate.netwikipedia.orgfrontiersin.org For instance, some pyrano[3,2-c]quinolin-2-ones have been reported to exhibit intensive blue fluorescence, highlighting the potential of this class of compounds in materials science. researchgate.net
Deeper Elucidation of Reaction Mechanisms via Advanced Computational Modeling
Computational chemistry offers a powerful tool to complement experimental studies by providing detailed insights into reaction mechanisms and molecular properties. Future research will leverage advanced computational modeling to understand the intricacies of the synthesis and behavior of this compound.
Density Functional Theory (DFT) calculations can be employed to model reaction pathways, identify transition states, and calculate activation energies for different synthetic routes. This can aid in optimizing reaction conditions and predicting the feasibility of new synthetic strategies. For example, computational studies on the Perkin reaction mechanism have helped to elucidate the formation of intermediates and the stereochemical outcome of the reaction. longdom.org
Furthermore, computational modeling can predict various molecular properties, including electronic structure, molecular orbital energies (HOMO and LUMO), and spectroscopic characteristics. nih.gov These theoretical predictions can be correlated with experimental data from techniques like UV-Vis and fluorescence spectroscopy to provide a comprehensive understanding of the compound's electronic transitions and photophysical behavior. Such insights are invaluable for the rational design of new molecules with tailored optical and electronic properties.
Exploration of Novel Applications and Functional Materials
The unique structural and photophysical properties of pyranoquinolines suggest their potential for a range of applications as functional materials. A significant area of future research will be the exploration of these possibilities for this compound and its derivatives.
The observed fluorescence in related pyranoquinoline systems makes them attractive candidates for use as emitters in Organic Light-Emitting Diodes (OLEDs). researchgate.netdergipark.org.trresearchgate.netwikipedia.orgfrontiersin.org Future work will likely involve the fabrication and characterization of OLED devices incorporating this compound or its analogs as the emissive layer. The goal will be to assess their electroluminescent performance, including efficiency, color purity, and operational stability.
Beyond OLEDs, the fluorescent nature of these compounds could be harnessed for applications in chemical sensing. researchgate.net By functionalizing the core structure with specific recognition motifs, it may be possible to design fluorescent probes that exhibit changes in their emission upon binding to target analytes. For instance, a functionalized pyrano[2,3-b]quinoline has been developed as a dual-responsive probe for the detection of mercury ions and phosgene. researchgate.net
Design of Next-Generation Pyrano[2,3-b]quinolin-2-one Analogues with Tunable Properties
The core structure of this compound provides a versatile scaffold for the design and synthesis of next-generation analogs with finely tuned properties. Future research will focus on systematic structural modifications to modulate the electronic, optical, and biological characteristics of these compounds.
By introducing various substituents at different positions of the pyranoquinoline framework, it is possible to influence the molecule's properties. For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring at the 3-position can alter the energy levels of the HOMO and LUMO, thereby tuning the emission color and quantum efficiency of the resulting fluorophore. nih.gov
The synthesis of a library of such analogs will enable the establishment of structure-property relationships. nih.govslideshare.net This systematic approach will provide a deeper understanding of how specific structural features impact the desired functionalities, paving the way for the rational design of novel pyrano[2,3-b]quinolin-2-ones with optimized performance for specific applications, be it in materials science or medicinal chemistry. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
